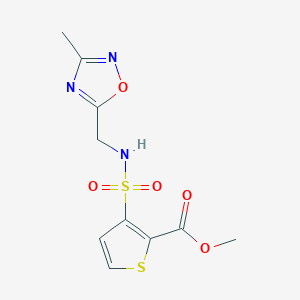
methyl 3-(N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)thiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 3-(N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)thiophene-2-carboxylate” is a complex organic compound. It contains a 1,2,4-oxadiazole ring, which is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients . This compound is a useful research chemical used in the preparation and synthesis of analogs and derivatives of tenoxicam .
Synthesis Analysis
The synthesis of this compound could involve the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis
The molecular structure of this compound involves a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms . The 1,2,4-oxadiazole ring is known for its hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen .Chemical Reactions Analysis
The 1,2,4-oxadiazole ring can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis . This property makes it a versatile component in the synthesis of various complex organic compounds.Physical And Chemical Properties Analysis
The compound has a molecular weight of 293.32 . It has a predicted boiling point of 452.3±55.0 °C and a predicted density of 1.438±0.06 g/cm3 . The compound’s pKa is predicted to be 8.24±0.50 .Applications De Recherche Scientifique
Corrosion Inhibition
Substitution and Temperature Effects on Corrosion Inhibition : Research on 1,3,4-oxadiazole derivatives, including those with benzimidazole and thiophene units, shows their effectiveness in corrosion inhibition for mild steel in sulfuric acid. These studies highlight the role of molecular structure in enhancing protective layer formation on metal surfaces, as evidenced by electrochemical and surface analysis techniques (Ammal, Prajila, & Joseph, 2018).
Chemical Synthesis
One-Pot Synthesis of Polyhydroquinoline Derivatives : Utilizing 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate, researchers developed a clean and efficient method for synthesizing polyhydroquinoline derivatives. This approach emphasizes the catalyst's role in facilitating high-yield reactions under solvent-free conditions, relevant for creating complex molecules efficiently (Khaligh, 2014).
Photochemical Degradation
Degradation of Crude Oil Components : Studies on methylated benzothiophenes, which share structural similarities with the query compound, have explored their photochemical degradation pathways. These insights are vital for understanding environmental behavior and degradation processes of pollutants, indicating potential applications in environmental chemistry (Andersson & Bobinger, 1996).
Antimicrobial Properties
Synthesis and Antimicrobial Evaluation : Research combining oxadiazole, sulfamoyl, and piperidine groups has led to new compounds with significant antibacterial properties. Such studies underline the importance of structural diversity in drug discovery and the potential for developing new antimicrobial agents (Aziz‐ur‐Rehman et al., 2017).
Molecular Electronics
Methylation of Sydnone N-oxides : Investigations into the methylation of sydnone N-oxides, which are structurally related to oxadiazoles, provide insights into electronic structure manipulation. These findings have implications for designing molecular electronics, highlighting the role of precise chemical modifications in tailoring electronic properties (Bohle, McQuade, Perepichka, & Zhang, 2007).
Safety And Hazards
The compound is classified under GHS06, indicating that it is toxic . The hazard statements associated with it are H301, H311, and H331, indicating toxicity if swallowed, in contact with skin, or if inhaled . Therefore, precautionary measures such as avoiding inhalation or skin contact, and not eating, drinking, or smoking while handling this compound should be taken .
Propriétés
IUPAC Name |
methyl 3-[(3-methyl-1,2,4-oxadiazol-5-yl)methylsulfamoyl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O5S2/c1-6-12-8(18-13-6)5-11-20(15,16)7-3-4-19-9(7)10(14)17-2/h3-4,11H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJFKTGSMDTBIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNS(=O)(=O)C2=C(SC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-(N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)thiophene-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

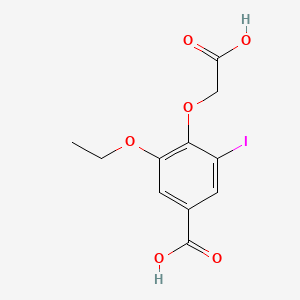
![4-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B2659412.png)
![[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methyl 3-(trifluoromethyl)benzoate](/img/structure/B2659413.png)
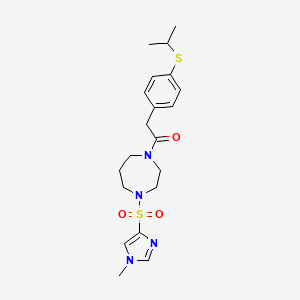
![2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dioxopyrazin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2659418.png)

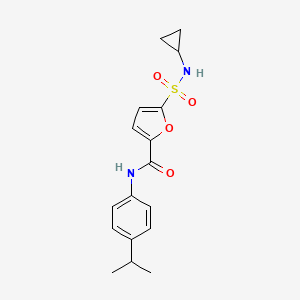

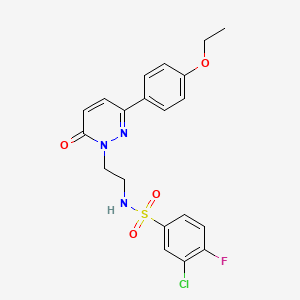

![(2E)-3-[4-(benzyloxy)-3-methoxyphenyl]-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2659424.png)
![2-[(Carbamoylmethyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid](/img/structure/B2659428.png)
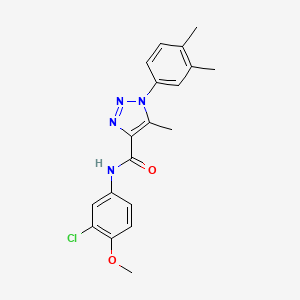
![1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-methylbutan-1-one](/img/structure/B2659432.png)